5-Fluoro-alpha-methyltryptamine hydrochloride is a synthetic compound belonging to the tryptamine family, specifically designed as a potent serotonin-norepinephrine-dopamine releasing agent. It exhibits a complex pharmacological profile, acting as an agonist at serotonin receptors and an inhibitor of monoamine oxidase A. This compound has garnered interest in both biochemical research and potential therapeutic applications.
5-Fluoro-alpha-methyltryptamine hydrochloride is classified under the broader category of psychoactive substances. It is structurally related to alpha-methyltryptamine, a known psychedelic and stimulant. The compound is recognized for its ability to influence neurotransmitter systems, particularly those involving serotonin, norepinephrine, and dopamine, making it relevant in studies of mood disorders and neuropharmacology .
The synthesis of 5-Fluoro-alpha-methyltryptamine typically involves several key steps:
These reactions are often carried out under inert atmospheric conditions using strong bases like sodium hydride and solvents such as dimethylformamide to optimize yields and purity . Industrial production methods mirror these laboratory techniques but are scaled for efficiency, focusing on maximizing yield through controlled reaction conditions.
The molecular formula for 5-Fluoro-alpha-methyltryptamine hydrochloride is C11H14ClFN2. Its structure features a tryptamine backbone with a fluorine atom at the 5-position and a methyl group at the alpha carbon. This configuration is crucial for its biological activity, particularly its interaction with neurotransmitter systems .
5-Fluoro-alpha-methyltryptamine hydrochloride can undergo various chemical reactions:
These reactions are significant for developing derivatives that may exhibit altered pharmacological profiles.
The primary mechanism of action for 5-Fluoro-alpha-methyltryptamine involves its role as a reversible inhibitor of monoamine oxidase A. By inhibiting this enzyme, the compound prevents the breakdown of key neurotransmitters—serotonin, norepinephrine, and dopamine—resulting in increased levels in the synaptic cleft. This action contributes to its effects on mood regulation and cognitive function.
Additionally, by acting as an agonist at 5-HT2A receptors, it influences various intracellular signaling pathways that can lead to changes in gene expression and cellular metabolism .
5-Fluoro-alpha-methyltryptamine hydrochloride has potential applications in various fields:
5-Fluoro-alpha-methyltryptamine hydrochloride (5F-AMT), also designated as PAL-212 or PAL-544, was first synthesized and documented in 1963 by researchers Asher Kalir and Stephen Szara during their investigations into halogenated tryptamine derivatives [2]. Early preclinical studies in the 1960s noted its stimulant-like effects in rodent models, where it reversed reserpine-induced behavioral depression, hinting at potential monoaminergic activity [2] [8]. The compound remained largely unexplored until the 1980s, when ethnopharmacologist David McKenna reported its psychoactive properties in humans at oral doses of 25 mg, though detailed qualitative effects were not systematically documented [2]. A significant resurgence of interest emerged in the 2010s, driven by studies investigating its potential as a treatment for cocaine dependence. In 2014, pivotal research by Banks et al. demonstrated its ability to substitute for cocaine in primate models, positioning it as a candidate pharmacotherapy for substance use disorders [2] [4].
Table 1: Key Historical Milestones for 5-Fluoro-AMT
Year | Milestone | Researchers/Context |
---|---|---|
1963 | Initial synthesis and description | Kalir & Szara |
1984 | First report of human psychoactivity | McKenna et al. |
1995 | Characterization of psychedelic-like effects in rodents | Tadano et al. |
2014 | Evaluation for cocaine dependence treatment | Banks et al. |
5F-AMT is a synthetic halogenated derivative of the α-alkyltryptamine class, characterized by a fluorine atom at the 5-position of the indole ring and an α-methyl group on the ethylamine side chain. Its systematic chemical name is 1-(5-fluoro-1H-indol-3-yl)propan-2-amine hydrochloride, with a molecular formula of C₁₁H₁₄ClFN₂ and a molar mass of 192.24 g/mol (free base: 174.24 g/mol) [3] [7]. The α-methyl group confers resistance to metabolism by monoamine oxidase (MAO), significantly enhancing its pharmacokinetic stability compared to non-alkylated tryptamines like N,N-dimethyltryptamine (DMT) [2]. The fluorine atom at C5 enhances electron density in the indole ring, increasing affinity for serotonin receptors and transporters. 5F-AMT shares structural homology with:
Table 2: Structural Analogs and Modifications
Compound | Substituent | α-Alkyl Group | Key Pharmacological Difference |
---|---|---|---|
5-Fluoro-AMT | 5-F | Methyl | Balanced SNDRA; potent MAO-Ai |
αMT | H | Methyl | Weaker MAO inhibition |
5-Chloro-αMT (PAL-542) | 5-Cl | Methyl | Higher 5-HT2A affinity |
5-MeO-αMT | 5-MeO | Methyl | Enhanced serotonin release |
αET | H | Ethyl | Serotonergic neurotoxicity |
5F-AMT serves as a critical molecular tool for probing monoaminergic signaling pathways due to its triple action as a:
Its unique polypharmacology makes it valuable for studying receptor-transducer coupling mechanisms. Research demonstrates that 5-HT₂A receptor Gq signaling efficacy—not β-arrestin recruitment—correlates with psychedelic potential [9]. 5F-AMT's high Gq efficacy aligns with its induction of head-twitch responses, informing the development of biased agonists targeting neuropsychiatric disorders. Additionally, its ability to substitute for cocaine in primate self-administration models (2014 studies) underscores its potential as a template for anti-addiction therapies [2] [4].
Table 3: Neuropharmacological Targets and Functional Activities
Target | Activity | Potency (EC₅₀/IC₅₀) | Functional Outcome |
---|---|---|---|
SERT/VMAT2 | Monoamine release | 14–19 nM (5-HT) | Increased synaptic monoamines |
5-HT₂A receptor | Full agonist | 8.47 nM | Head-twitch response (psychedelia) |
MAO-A enzyme | Inhibitor | 180–450 nM | Reduced monoamine breakdown |
DAT/NET | Substrate | 32–126 nM (DA/NE) | Dopaminergic/noradrenergic stimulation |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7